An In-Depth Technical Guide to the Chemical Properties of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
An In-Depth Technical Guide to the Chemical Properties of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, including its synthesis, characterization, and potential reactivity. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides experimentally grounded protocols based on analogous structures. The guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule for novel applications, particularly in the realm of drug discovery where the imidazole scaffold is a well-established pharmacophore.
Introduction
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. The unique electronic and structural features of the imidazole nucleus allow it to interact with various biological targets. Substitution on the imidazole ring provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, with its specific substitution pattern, presents an interesting scaffold for further chemical exploration and development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 185910-13-8 | |
| Molecular Formula | C₇H₁₂N₂O | |
| Molecular Weight | 140.18 g/mol | |
| Physical Form | Liquid | |
| SMILES String | CN1C(CO)=NC(C)=C1C | |
| InChI Key | URGOUROOMPQDGO-UHFFFAOYSA-N |
Synthesis and Purification
The most direct and logical synthetic route to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is through the reduction of its corresponding aldehyde, 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a mild reducing agent such as sodium borohydride.
Synthetic Workflow
The synthesis can be visualized as a two-step process, starting from the commercially available 1,4,5-trimethyl-1H-imidazole.
Caption: Synthetic pathway to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.
Detailed Experimental Protocol: Reduction of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde
This protocol is based on established methods for the reduction of similar heterocyclic aldehydes.
Materials:
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1,4,5-trimethyl-1H-imidazole-2-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Deionized water
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous methanol.
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Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
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Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains at or below 5 °C. The addition should be slow to control any effervescence.
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Reaction Progression: After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.
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Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH ₂OH | ~4.5 - 4.7 | Singlet | 2H |
| N-CH ₃ | ~3.6 - 3.8 | Singlet | 3H |
| C4-CH ₃ | ~2.1 - 2.3 | Singlet | 3H |
| C5-CH ₃ | ~2.0 - 2.2 | Singlet | 3H |
| -OH | Variable (broad singlet) | Singlet | 1H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 - 150 |
| C4 | ~125 - 130 |
| C5 | ~120 - 125 |
| -C H₂OH | ~55 - 60 |
| N-C H₃ | ~30 - 35 |
| C4-C H₃ | ~10 - 15 |
| C5-C H₃ | ~8 - 12 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (methyl) | 2850 - 3000 |
| C=N stretch (imidazole ring) | ~1600 |
| C-N stretch (imidazole ring) | ~1400 - 1500 |
| C-O stretch (alcohol) | 1000 - 1260 |
Mass Spectrometry
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 140.1004, corresponding to the molecular weight of the compound. The exact mass can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Chemical Reactivity and Potential Applications
Reactivity
The primary alcohol functional group in (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is the most reactive site for further chemical modifications. It can undergo a variety of reactions typical for primary alcohols, including:
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Oxidation: Oxidation to the corresponding aldehyde (1,4,5-trimethyl-1H-imidazole-2-carbaldehyde) or carboxylic acid.
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Esterification: Reaction with carboxylic acids or their derivatives to form esters.
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Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
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Halogenation: Replacement of the hydroxyl group with a halogen (e.g., using thionyl chloride to form the corresponding chloride).
The imidazole ring itself can also participate in reactions, such as N-alkylation or electrophilic substitution, although the existing methyl groups may influence the regioselectivity of such reactions.
Potential Applications in Drug Development
The imidazole scaffold is a privileged structure in medicinal chemistry, and (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol can serve as a valuable building block for the synthesis of novel drug candidates.
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Antifungal Agents: Imidazole-containing compounds are well-known for their antifungal activity, which primarily stems from the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N-1 substituted imidazole moiety is crucial for this activity.
Caption: Proposed mechanism of action for imidazole-based antifungal agents.
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Antibacterial and Anticancer Agents: The imidazole ring is also found in various antibacterial and anticancer drugs. The specific substitution pattern of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol could be explored to develop compounds with selective activity against bacterial or cancer cell targets.
Conclusion
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a readily accessible synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and other fields. While specific experimental data for this molecule is sparse, its chemical properties can be reliably predicted based on the well-understood chemistry of imidazoles and primary alcohols. This guide provides a solid foundation for researchers to begin working with this compound, from its synthesis and characterization to exploring its potential applications. Further research is warranted to fully elucidate the biological activities and therapeutic potential of derivatives of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.
References
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Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 33(2), 340–437. [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3843–3858. [Link]
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Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922–928. [Link]
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